Saccharocarcin A
Description
Properties
CAS No. |
158475-32-2 |
|---|---|
Molecular Formula |
C67H101NO20 |
Molecular Weight |
1240.532 |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1 |
InChI Key |
QQZJNABARVXBJD-IXCNRNCNSA-N |
SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
Appearance |
White solid |
Origin of Product |
United States |
Chemical Structure and Properties of Saccharocarcin a
Molecular Structure and Composition
This compound possesses a molecular formula of C67H101NO20 and a molecular weight of approximately 1240.5 Da. uniscience.co.krusbio.netmedchemexpress.comcaymanchem.com It is classified as an unusual tetronic acid derivative, structurally related to other significant natural products such as kijanimicin, chlorothricin, tetrocarcins, and versipelostatin. uniscience.co.krusbio.netbioaustralis.com The detailed structure was elucidated through spectral data analysis and chemical degradation studies. nih.govcapes.gov.brresearchgate.net
Physicochemical Characteristics
The compound typically presents as a white solid. uniscience.co.krcaymanchem.com Its purity is generally reported to be greater than 95% when analyzed by HPLC. uniscience.co.krbioaustralis.commedchemexpress.comcaymanchem.com this compound exhibits good solubility in common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), though its solubility in water is limited. uniscience.co.krbioaustralis.comcaymanchem.com For long-term preservation, it is recommended to store this compound at -20°C. uniscience.co.krbioaustralis.com
| Property | Value |
| CAS Number | 158475-32-2 |
| Molecular Formula | C67H101NO20 |
| Molecular Weight | 1240.5 Da |
| Source Organism | Saccharothrix aerocolonigenes subsp. antibiotica |
| Appearance | White solid |
| Purity (by HPLC) | >95% |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; limited water solubility |
| Storage | -20°C (long-term) |
Biological Activities of Saccharocarcin a
Antimicrobial Spectrum
This compound has shown pronounced activity against Gram-positive bacteria and Chlamydia trachomatis. uniscience.co.krusbio.netbioaustralis.com Specific studies have documented its activity in disc assays against bacteria such as Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. medchemexpress.combertin-bioreagent.comcaymanchem.com Notably, it has been shown to inhibit Chlamydia trachomatis infection by 88% without inducing cytotoxicity in McCoy cells when tested at a concentration of 0.5 μg/mL. medchemexpress.combertin-bioreagent.comcaymanchem.com
Comparative Activities within the Spirotetronate Class
While direct investigation of this compound has been constrained by its limited availability, related compounds within the spirotetronate class have been more extensively studied. For instance, versipelostatin has demonstrated the ability to inhibit transcription from the GRP78 promoter, a key component of the unfolded protein response (UPR) pathway activated under conditions of glucose deprivation. This inhibition leads to the selective killing of glucose-deprived cells. uniscience.co.krusbio.netbioaustralis.com Additionally, tetrocarcin A has been implicated in targeting the phosphatidylinositide-3'-kinase/Akt signaling pathway. uniscience.co.krusbio.netbioaustralis.com
Data Table: Biological Activity Spectrum of this compound
| Target Organism/Pathogen | Activity / Inhibition Rate | Notes |
| Micrococcus luteus | Active (disc assay) | |
| Staphylococcus aureus | Active (disc assay) | |
| Escherichia coli | Active (disc assay) | |
| Pseudomonas aeruginosa | Active (disc assay) | |
| Candida albicans | Active (disc assay) | |
| Chlamydia trachomatis | Active | Inhibits infection by 88% |
| McCoy cells (cytotoxicity) | Non-cytotoxic | At 0.5 μg/mL against C. trachomatis infection |
Compound Names Mentioned:
this compound
Chlorothricin
Kijanimicin
Tetrocarcins
Versipelostatin
Rubromycins
Griseorhodin A
Abyssomicins
Maklamicin
Lemonomycin
Naphthyridinomycin
Post-Polyketide Biosynthetic Modifications
Following the assembly of the polyketide backbone, this compound undergoes several intricate modifications, contributing to its structural complexity and biological activity. These post-polyketide tailoring steps are critical for generating the final natural product.
Glycosylation Pathways and Sugar Moiety Diversity
This compound is characterized by the presence of glycosidic linkages, which are essential for its bioactivity. The structure of this compound features a novel sugar-amide moiety attached at the C-17 position of its macrocyclic core nih.gov. While specific details on the diversity of sugar moieties directly attached to this compound are limited in the provided literature, related spirotetronates, such as tetrocarcin A and kijanimicin, are known to be decorated with various deoxy oligosaccharides nih.govrsc.orgacs.org. The glycosylation process typically involves the transfer of activated sugar nucleotides by glycosyltransferases (GTs), which are encoded within the biosynthetic gene clusters researchgate.net. These enzymes play a crucial role in determining the structural diversity and pharmacological potential of glycosylated natural products researchgate.net.
Other Tailoring Enzyme Activities
Beyond glycosylation, other tailoring enzyme activities are involved in the post-polyketide modification of this compound and its relatives. These modifications can include oxidations, reductions, and methylations, which fine-tune the molecule's properties osaka-u.ac.jp. For instance, in the biosynthesis of tetrocarcin A, an aglycone related to this compound, oxidative modifications leading to an enal functionality have been proposed nih.gov. The precise suite of tailoring enzymes responsible for this compound's specific modifications, beyond glycosylation, requires further detailed investigation.
Elucidation of Biosynthetic Gene Clusters
The elucidation of the biosynthetic gene cluster for this compound is key to understanding its production and enabling genetic manipulation. This compound is produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica nih.govnih.gov. While direct literature detailing the complete elucidation of the this compound biosynthetic gene cluster is not explicitly provided in the search results, studies on closely related spirotetronates, such as chlorothricin, tetrocarcin A, and kijanimicin, have successfully identified their respective biosynthetic gene clusters rsc.orgresearchgate.net. These studies typically reveal large polyketide synthase (PKS) complexes, responsible for the backbone assembly, alongside genes encoding tailoring enzymes, including glycosyltransferases rsc.orgresearchgate.net. The identification of these gene clusters provides a blueprint for understanding the entire biosynthetic pathway.
Bioengineering and Synthetic Biology Approaches for Analog Production
The complex structures of spirotetronates, including this compound, present opportunities for bioengineering and synthetic biology to generate novel analogs with potentially improved or altered biological activities. While specific bioengineering efforts focused on this compound are not detailed, broader strategies applied to polyketide biosynthesis offer a framework. These include modifying the genetic architecture of polyketide synthases (PKS) to alter the molecular structure of the parent polyketide google.comgoogle.comisomerase.com. Techniques such as gene knockout, overexpression, or heterologous expression of biosynthetic gene clusters in suitable host organisms can lead to the production of new compounds isomerase.com. Furthermore, manipulating tailoring enzymes, such as glycosyltransferases, can introduce variations in the glycosylation patterns, thereby expanding the chemical diversity of these natural products researchgate.net.
Biological Activities and Cellular Mechanisms of Action
Antimicrobial Activity Spectrum of Saccharocarcin A
This compound, a complex macrocyclic lactone, exhibits a notable spectrum of antimicrobial activity. nih.gov This unusual tetronic acid is structurally related to other potent antibiotics like kijanimicin, chlorothricin, tetrocarcin, and versipelostatin. bioaustralis.comusbio.netuniscience.co.kr Its activity is particularly pronounced against Gram-positive bacteria and the obligate intracellular bacterium Chlamydia trachomatis. bioaustralis.comusbio.netuniscience.co.kr
Efficacy against Gram-Positive Bacteria
This compound has demonstrated significant activity against various Gram-positive bacteria. bioaustralis.comusbio.nettoku-e.com Initial studies revealed its effectiveness against species such as Micrococcus luteus and Staphylococcus aureus. nih.govbertin-bioreagent.com The saccharocarcins, as a family of compounds, were found to be active against these Gram-positive organisms. nih.gov The broader class of spirotetronates, to which this compound belongs, is known for its potent activity against Gram-positive bacteria. nih.govmdpi.com Many members of the spirotetronate family, including the structurally similar kijanimicin and tetrocarcin A, also show strong efficacy against these types of bacteria. nih.govtoku-e.com
A disc assay confirmed the activity of this compound against M. luteus and S. aureus. bertin-bioreagent.commedchemexpress.com The table below summarizes the Gram-positive bacteria susceptible to this compound based on available data.
| Gram-Positive Bacteria | Activity |
| Micrococcus luteus | Active |
| Staphylococcus aureus | Active |
Efficacy against Chlamydia trachomatis
A significant feature of this compound's biological profile is its potent activity against Chlamydia trachomatis. nih.govbioaustralis.comusbio.net Research has shown that this compound can inhibit C. trachomatis infection by 88% at a concentration of 0.5 µg/mL in McCoy cell cultures. bertin-bioreagent.commedchemexpress.com This inhibitory effect occurs without inducing cytotoxicity in the host cells, highlighting its selective action. bertin-bioreagent.commedchemexpress.com
Cellular Selectivity and Lack of General Cytotoxicity in in vitro Models
An important characteristic of this compound is its cellular selectivity. nih.govbertin-bioreagent.com Studies have shown that it is not cytotoxic at concentrations up to 1.0 µg/mL. nih.gov Specifically, in studies demonstrating its efficacy against Chlamydia trachomatis, this compound did not induce cytotoxicity in the McCoy host cells at a concentration of 0.5 µg/mL. bertin-bioreagent.commedchemexpress.com This lack of general cytotoxicity in in vitro models suggests a selective mechanism of action against its microbial targets. nih.govbertin-bioreagent.com The broader family of spirotetronates, while known for potent bioactivities, includes members that have been investigated for their selective effects. nih.govrsc.org
Comparative Analysis of Biological Activities within the Spirotetronate Family
The biological activities of this compound are best understood in the context of its chemical family, the spirotetronates. acs.org This class of microbial metabolites is known for its potent antibacterial and antitumor properties. nih.govacs.org
Similarities to Kijanimicin and Chlorothricin
This compound is structurally related to kijanimicin and chlorothricin, and they share some biological activities. bioaustralis.comusbio.net Kijanimicin, like this compound, exhibits a broad spectrum of activity against Gram-positive bacteria. rsc.orgnih.gov It is also a potent antibacterial, antimalarial, and antitumor agent. toku-e.comagscientific.com The structural similarities between these compounds, particularly the spirotetronate core, are believed to contribute to their shared biological profiles. nih.govacs.org
Chlorothricin, another related spirotetronate, also possesses antibacterial properties against Gram-positive bacteria. ontosight.aiacademie-sciences.fr It is known to inhibit pyruvate (B1213749) carboxylase, a key enzyme in bacterial metabolism. academie-sciences.frcaymanchem.com The table below provides a comparative overview of the antimicrobial activities.
| Compound | Class | Primary Antimicrobial Activity |
| This compound | Spirotetronate | Gram-positive bacteria, Chlamydia trachomatis |
| Kijanimicin | Spirotetronate | Gram-positive bacteria, anaerobes, Plasmodium falciparum |
| Chlorothricin | Spirotetronate | Gram-positive bacteria |
Related Mechanisms of Action from Other Spirotetronates
The spirotetronate family exhibits a variety of mechanisms of action. nih.govacs.org While the specific target of this compound is not fully elucidated, the mechanisms of other family members provide valuable insights. bioaustralis.com For instance, kijanimicin is thought to bind to the TetR family of transcriptional regulators in prokaryotes, leading to its deactivation and subsequent antibiotic resistance. nih.gov A similar mechanism of deactivation and resistance is suggested for the saccharocarcins. nih.gov
Chlorothricin's mechanism involves the inhibition of pyruvate carboxylases, which are crucial for metabolic pathways in bacteria. caymanchem.combioaustralis.comdntb.gov.ua It also inhibits malate (B86768) dehydrogenases. caymanchem.com Other spirotetronates, like tetrocarcin A, appear to target the phosphatidylinositide-3'-kinase/Akt signaling pathway. bioaustralis.comusbio.net Versipelostatin, another related compound, inhibits the transcription from the GRP78 promoter, a gene involved in the unfolded protein response to glucose deprivation. bioaustralis.comusbio.netuniscience.co.kr Abyssomicin C, a different type of spirotetronate, is the first known natural product to block the biosynthesis of para-aminobenzoic acid (pABA), a pathway essential for bacteria but not humans. nih.gov These diverse mechanisms highlight the significant potential of the spirotetronate class as a source of novel therapeutic agents. nih.govacs.org
Identification of Molecular Targets and Interacting Pathways
Due to the limited direct research on this compound, its precise molecular targets have not been fully elucidated. bioaustralis.comusbio.net However, based on its structural relatives, several key targets and pathways can be inferred.
UPR Pathway: The target for the related compound Versipelostatin is the promoter of the GRP78 gene, which is a central component of the UPR. bioaustralis.comuniscience.co.krtoku-e.com
PI3K/Akt Pathway: Tetrocarcin A appears to target the PI3K/Akt signaling cascade, likely by inhibiting phosphorylation events that are critical for its function. acs.orgnih.govbioaustralis.com Studies have shown it induces a stress response in the ER and may also interact with the anti-apoptotic protein Bcl-2. acs.org
pABA Biosynthesis Pathway: For Abyssomicin C, the molecular target is specifically the PabB subunit of amino-4-deoxychorismate (ADC) synthase, an enzyme essential for bacterial folate synthesis. nih.gov
TetR Family Regulators: The structurally related compound Kijanimicin is known to interact with TetR family transcriptional regulators, leading to deglycosylation and antibiotic resistance. acs.orgnih.govnih.gov Saccharocarcins may be subject to similar deactivation mechanisms. acs.orgnih.gov
Analysis of Phenotypic Responses in Cellular Models
This compound has demonstrated pronounced biological activity in various cellular models, primarily exhibiting antibacterial effects. bioaustralis.comuniscience.co.krusbio.net It shows activity against a range of Gram-positive bacteria. bioaustralis.comuniscience.co.krrsc.org In a disc assay, this compound was active against Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. medchemexpress.combertin-bioreagent.com Furthermore, it has shown potent activity against Chlamydia trachomatis. bioaustralis.comuniscience.co.krbioaustralis.com In a cellular model using McCoy cells, this compound inhibited C. trachomatis infection by 88% at a concentration of 0.5 µg/mL, a dose at which it did not induce cytotoxicity. medchemexpress.combertin-bioreagent.com
The phenotypic responses of related compounds provide further context. Versipelostatin causes selective and massive killing of glucose-deprived cells, highlighting its potential in targeting cells under metabolic stress. uniscience.co.krusbio.netbiomol.com Tetrocarcin A has shown anticancer phenotypes, including tumor reduction in mouse sarcoma models and increased life expectancy in mouse leukemia P388 models. acs.orgnih.gov
Table 1: Antibacterial and Anti-infective Activity of this compound
| Target Organism/Cell Line | Phenotypic Response | Concentration | Source(s) |
|---|---|---|---|
| Micrococcus luteus | Active in disc assay | Not Specified | medchemexpress.com, bertin-bioreagent.com |
| Staphylococcus aureus | Active in disc assay | Not Specified | medchemexpress.com, bertin-bioreagent.com |
| Escherichia coli | Active in disc assay | Not Specified | medchemexpress.com, bertin-bioreagent.com |
| Pseudomonas aeruginosa | Active in disc assay | Not Specified | medchemexpress.com, bertin-bioreagent.com |
| Candida albicans | Active in disc assay | Not Specified | medchemexpress.com, bertin-bioreagent.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Abyssomicin C |
| Arisostatin A |
| Chlorothricin |
| GRP78 |
| Kijanimicin |
| This compound |
| Tetrocarcin A |
Chemical Synthesis and Structural Modifications for Research
Methodologies for Total Synthesis of Spirotetronate Aglycones
The construction of the core spirotetronate aglycone is a central challenge in the synthesis of Saccharocarcin A and related compounds. Several key reaction strategies have been instrumental in building this framework.
The synthesis of spirotetronate aglycones predominantly relies on a combination of powerful carbon-carbon bond-forming reactions.
Diels-Alder Cycloadditions: This [4+2] cycloaddition reaction is a cornerstone in spirotetronate synthesis, widely employed for the construction of the cyclohexene (B86901) ring. Both intermolecular and intramolecular Diels-Alder (IMDA) reactions have been successfully utilized. For instance, Ireland and co-workers employed a Diels-Alder reaction between a maleic anhydride (B1165640) derivative and butadiene in their early work towards chlorothricin. academie-sciences.fr More recent strategies often involve the cycloaddition of functionalized dienes with acrolein derivatives or acrylates, which are privileged dienophiles due to their ability to introduce essential functional groups for subsequent transformations. academie-sciences.fracademie-sciences.fr The stereochemical outcome of these cycloadditions is critical, and strategies involving chiral catalysts or auxiliaries are frequently employed to control the formation of specific diastereomers. academie-sciences.fracademie-sciences.frukri.orgresearchgate.net Biosynthetic studies have also revealed enzyme-catalyzed IMDA reactions as key steps in spirotetronate formation, providing inspiration for synthetic approaches. ukri.orgresearchgate.netnih.gov
Dieckmann Condensation: This intramolecular Claisen condensation is commonly used to form the characteristic tetronic acid moiety of the spirotetronate core. It often follows a Diels-Alder reaction, where the cycloadduct provides the necessary ester and ketone functionalities. academie-sciences.fracademie-sciences.frmdpi.comrsc.org
Ring-Closing Metathesis (RCM): RCM, particularly using Grubbs catalysts, has proven invaluable for constructing the macrocyclic frameworks often found in spirotetronates. This reaction allows for the efficient formation of carbon-carbon double bonds within cyclic structures, enabling the closure of large rings. researchgate.netmdpi.comnih.govacs.orgescholarship.org
Julia Olefination: This olefination reaction has been employed in various synthetic routes, including those leading to spirotetronates, often for constructing specific carbon-carbon double bonds or as part of macrocyclization strategies. mdpi.comnih.govacs.org
Other Strategies: Additional methods that have contributed to spirotetronate synthesis include Ireland-Claisen rearrangements, academie-sciences.fr Prins-type fragment assemblies, academie-sciences.fr and Nozaki-Hiyama-Kishi (NHK) reactions for macrocyclization. mdpi.com
Achieving precise stereochemical control is paramount in the synthesis of spirotetronates, given the presence of multiple stereocenters, including a critical quaternary center at the spiro junction.
Chiral Auxiliaries and Catalysis: The use of chiral auxiliaries attached to the diene or dienophile, or the employment of chiral Lewis acid catalysts, are common tactics to induce diastereoselectivity in Diels-Alder reactions. academie-sciences.fracademie-sciences.frukri.orgresearchgate.netresearchgate.netescholarship.org These methods aim to control the facial selectivity of the cycloaddition, dictating the relative stereochemistry of the newly formed stereocenters.
Enzymatic Mimicry: Understanding the stereochemical control exerted by biosynthetic enzymes, such as Diels-Alderases (e.g., AbyU, AbmU), has provided insights into designing synthetic catalysts and reaction conditions that mimic nature's precision. ukri.orgresearchgate.netnih.gov
Stereoselective Transformations: Beyond cycloadditions, other steps such as epoxidations, reductions, and alkylations must be carefully orchestrated to maintain or establish the correct stereochemistry throughout the synthesis. academie-sciences.frnih.gov The challenge lies in controlling the configuration at the C-5 spirocenter and other chiral centers within the cyclohexene and macrocyclic portions.
Synthesis of Glycosyl Units and Oligosaccharide Moieties
Many spirotetronates, including this compound, are decorated with complex carbohydrate chains, which often play a significant role in their biological activity. The synthesis of these glycosyl units and their subsequent attachment to the aglycone is a critical aspect of total synthesis.
Deoxy Sugar Synthesis: Spirotetronates frequently incorporate deoxy sugars, such as l-oleandrose, which are synthetically more challenging to prepare than their hydroxylated counterparts. nih.govacs.org The synthesis of these sugars requires specialized methodologies to control stereochemistry and functional group manipulation.
Glycosylation Methods: The formation of the glycosidic linkage between the sugar moiety (glycon) and the aglycone (aglycone) is typically achieved using various glycosylation protocols. Prominent methods include:
Schmidt Glycosylation: Utilizing trichloroacetimidate (B1259523) donors, this method is effective for forming glycosidic bonds. nih.gov
Gold(I)-Catalyzed Glycosylation: Methods employing gold(I) catalysts, such as the Yu glycosylation using ortho-alkynylbenzoate donors, have emerged as powerful tools for constructing complex glycosides, including those with delicate deoxy sugar motifs. acs.orguga.edunih.govrsc.org
Other Donors: Glycosyl donors like thioglycosides, glycosyl bromides, and N-phenyl trifluoroacetimidates are also commonly employed. uga.edursc.org
Oligosaccharide Assembly: For spirotetronates with multiple sugar units, the stepwise or convergent synthesis of oligosaccharide chains prior to their attachment to the aglycone is often necessary. nih.govuga.edu
Design and Preparation of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is driven by the need to explore structure-activity relationships (SAR), identify key pharmacophores, and potentially improve biological potency, selectivity, or pharmacokinetic properties.
SAR Studies: By systematically modifying different parts of the spirotetronate structure—such as altering the macrocycle size, introducing or removing substituents on the cyclohexene ring, or changing the nature and position of glycosylation—researchers can elucidate which structural features are essential for bioactivity. nih.govacs.org
Analogue Synthesis: Synthetic chemists design and prepare analogues by incorporating functional groups that might enhance target binding, improve solubility, or serve as handles for further modification (e.g., for probe development). This can involve synthesizing desmethylated versions, altering stereochemistry, or creating truncated fragments of the natural product. mdpi.com
Fragment-Based Synthetic Approaches to Spirotetronates
Given the structural complexity of this compound and other spirotetronates, fragment-based synthetic approaches offer a strategic advantage.
Efficiency and Scalability: Fragment-based approaches can be particularly beneficial for developing scalable syntheses, as smaller, more manageable fragments can be synthesized and purified more efficiently than the entire complex molecule in one go.
Development of Chemical Probes for Biological Studies
Natural products like spirotetronates, with their inherent bioactivity and complex structures, are excellent starting points for developing chemical probes. Chemical probes are essential tools for dissecting biological pathways, identifying molecular targets, and validating drug targets.
Understanding Biological Mechanisms: By modifying this compound or its analogues to incorporate reporter groups (e.g., fluorescent tags, biotin), photoaffinity labels, or clickable handles, researchers can create probes to track the molecule's cellular localization, identify its protein targets using techniques like activity-based protein profiling (ABPP), or study its mechanism of action. nih.govnih.govox.ac.ukrjeid.comrsc.org
Target Identification: Natural product-derived probes can help identify novel therapeutic targets by revealing the cellular pathways or proteins that mediate the spirotetronate's biological effects, thereby accelerating drug discovery. nih.govnih.govox.ac.ukrjeid.comrsc.org
Structure Activity Relationship Sar Studies
Correlation of Spirotetronate Core Structure with Biological Activity
The defining feature of Saccharocarcin A and related compounds is the spirotetronate motif, which consists of a cyclohexene (B86901) ring spiro-linked to a tetronic acid moiety, embedded within a larger macrocycle. nih.govacs.org This complex aglycone core serves as the fundamental scaffold for the molecule. mdpi.com While the carbohydrate chains are known to be significant for the antibiotic activity of many spirotetronates, the core structure itself is also believed to play a role. nih.gov
Spirotetronate polyketides, as a family, demonstrate potent antibacterial and antitumor activities. acs.org The core contributes to the molecule's structural rigidity, which can be essential for proper orientation and interaction with biological targets. nih.gov However, a clear, universal understanding of the biological significance of the spirotetronate aglycone core across all members of the class remains elusive, with some exceptions found in compounds like the abyssomicins. nih.gov The discovery of new, structurally diverse spirotetronates continues to aid in building a more comprehensive understanding of these preliminary structure-activity relationships. nih.gov
Influence of Glycosylation on Antimicrobial Efficacy
Glycosylation, the attachment of sugar moieties to the core structure, is a critical determinant of the biological activity of spirotetronate antibiotics. acs.org Studies on the closely related tetrocarcin family have revealed a direct correlation between the number of sugar units and antimicrobial potency. nih.gov
Key findings from related spirotetronates highlight the importance of the oligosaccharide chains:
Number of Sugars: For Tetrocarcin A, the antimicrobial activity is proportional to the number of carbohydrate units (specifically digitoxose (B191001) and amicetose) attached at the C-9 position. nih.gov
Necessity of Sugars: The complete removal of the oligosaccharide chain can lead to a total loss of antibacterial activity, demonstrating that the sugar moiety is required for the effect. nih.gov
Specific Sugar Roles: The removal of just the terminal L-amicetose from Tetrocarcin N to form Tetrocarcin O resulted in a 32-fold decrease in activity against Bacillus subtilis, underscoring the importance of the complete sugar chain. rsc.org
Influence on Activity Spectrum: Modifications to the sugar moieties can significantly alter the potency and spectrum of activity. For instance, the presence of a nitro-sugar was found to be important for the antibacterial activity of a tetrocarcin analogue. nih.gov
These findings collectively indicate that the oligosaccharide chains are not merely passive structural elements but are essential for the potent antibacterial activity of class II spirotetronates. mdpi.com
| Compound/Analog | Structural Modification | Effect on Antimicrobial Activity | Reference |
|---|---|---|---|
| Tetrocarcin A | Increasing number of sugar units at C-9 | Proportional increase in antimicrobial activity | nih.gov |
| Tetrocarcin Analog (Compound 7) | Complete removal of oligosaccharide chain at C-9 | Loss of activity | nih.gov |
| Tetrocarcin N vs. Tetrocarcin O | Removal of terminal L-amicetose sugar | 32-fold decrease in activity against B. subtilis | rsc.org |
Impact of Specific Functional Groups and Substituents on Biological Activity
Beyond the core structure and glycosylation, specific functional groups and substituents on the aglycone have been shown to influence biological activity. SAR studies, often on tetrocarcin analogues, have identified certain groups as being essential for efficacy.
For example, modifications to the tetronolide skeleton have been shown to affect antitumor activity to some extent. nih.gov In one study, an aldehyde group at the C-23 position was inferred to be essential for potent antibacterial activity. nih.gov Another investigation of tetrocarcins N and O suggested that a formyl group at C-32 plays an important role in the antibacterial activity. rsc.org In contrast, some modifications appear to have minimal impact on specific activities; for instance, C-21 acetylation of Tetrocarcin A did not significantly affect its activation of Bcl-2. nih.gov
| Compound Family | Functional Group/Substituent | Position | Impact on Activity | Reference |
|---|---|---|---|---|
| Tetrocarcin Analogs | Aldehyde Group | C-23 | Considered essential for activity | nih.gov |
| Tetrocarcins | Formyl Group | C-32 | Considered important for antibacterial activity | rsc.org |
| Tetrocarcin A | Acetylation | C-21 | Did not significantly affect Bcl-2 activation | nih.gov |
Challenges and Limitations in SAR Investigations due to Compound Availability
A significant barrier to conducting comprehensive SAR studies on this compound and other complex spirotetronates is the limited availability of the compounds. nih.govmdpi.com These natural products possess highly intricate and stereochemically rich structures, making their total chemical synthesis exceptionally challenging. consensus.app
The vast majority of synthetic strategies developed for spirotetronates have not yet been able to produce sufficient quantities of these molecules for methodical and extensive SAR studies. nih.gov This scarcity severely hampers efforts in rational drug design and the optimization of their biological activity. nih.govrsc.org The difficulty in isolating large quantities from natural sources, combined with the immense challenge of total synthesis, means that researchers often cannot generate the necessary range of analogues to fully probe the structure-activity relationships. mdpi.comrsc.orgnih.gov Overcoming these synthetic and logistical hurdles is a key challenge that must be addressed to fully exploit the therapeutic potential of this class of compounds. mdpi.com
Advanced Research Methodologies and Future Perspectives
Computational Chemistry and Molecular Docking for Target Prediction
Computational chemistry and molecular docking are powerful in silico tools for predicting the biological targets of small molecules, thereby guiding experimental studies and accelerating drug discovery. While specific computational studies on Saccharocarcin A are not extensively reported in publicly available literature, the methodologies offer a promising avenue for future research.
Molecular docking simulations, for instance, could be employed to predict the binding affinity and interaction patterns of this compound with a wide array of protein targets. This approach involves generating a three-dimensional model of this compound and "docking" it into the binding sites of known protein structures. Scoring functions are then used to estimate the binding energy, providing insights into the most probable biological targets. For example, molecular docking has been utilized to study the interaction of structural analogs of this compound with their targets, suggesting that similar approaches could be applied to this compound itself to identify its direct molecular partners.
Beyond target prediction, computational methods can be used to analyze the physicochemical properties of this compound, predict its absorption, distribution, metabolism, and excretion (ADME) properties, and guide the design of derivatives with improved pharmacological profiles.
Chemical Proteomics for Molecular Target Identification
Chemical proteomics is a powerful experimental approach for the direct identification of the molecular targets of a bioactive compound within a complex biological system. This methodology typically involves the chemical modification of the compound of interest to create a "probe" that can be used to "fish out" its binding partners from cell lysates or even living cells.
Several chemical proteomics strategies could be envisioned for this compound. One common approach is affinity-based protein profiling (ABPP), where a reactive group is incorporated into the this compound molecule. This modified probe can then covalently bind to its protein targets, allowing for their subsequent enrichment and identification by mass spectrometry. Another strategy involves immobilizing this compound on a solid support, such as beads, which can then be used to capture its binding proteins from a cellular extract.
While no specific chemical proteomics studies have been published for this compound, this approach remains a critical tool for definitively identifying its cellular targets and unraveling its mechanism of action.
Metabolomic and Genomic Profiling of Producer Microorganisms
Understanding the biosynthesis of this compound is crucial for improving its production and generating novel analogs. Metabolomic and genomic profiling of the producing microorganism, Saccharothrix aerocolonigenes subsp. antibiotica, can provide invaluable insights into its biosynthetic pathway.
Metabolomics involves the comprehensive analysis of all small-molecule metabolites within an organism. By comparing the metabolomic profiles of high- and low-producing strains of S. aerocolonigenes, or by analyzing cultures grown under different conditions, it is possible to identify key metabolic precursors and intermediates in the this compound biosynthetic pathway.
Genomics , on the other hand, focuses on the genetic makeup of the organism. By sequencing the genome of S. aerocolonigenes, researchers can identify the biosynthetic gene cluster (BGC) responsible for producing this compound. BGCs are groups of genes that are physically clustered together in the genome and encode the enzymes required for the synthesis of a specific natural product. Comparative genomics with other actinomycetes that produce similar polyketide structures can further aid in elucidating the function of the genes within the this compound BGC.
Such studies on the related genus Saccharopolyspora have demonstrated the power of these "omics" approaches in understanding and engineering the production of complex natural products.
Strategies for Overcoming Research Limitations (e.g., Limited Availability of this compound)
A significant bottleneck in the comprehensive investigation of this compound is its limited availability from the natural source. nih.gov Overcoming this challenge is paramount for advancing its preclinical and potential clinical development. Several strategies can be employed to address this limitation:
Fermentation Optimization: Systematically optimizing the fermentation conditions of Saccharothrix aerocolonigenes subsp. antibiotica can lead to significant improvements in the yield of this compound. This can involve modifying media components, temperature, pH, and aeration.
Strain Improvement: Classical strain improvement techniques, such as random mutagenesis followed by high-throughput screening, can be used to select for higher-producing variants of the microorganism.
Metabolic Engineering: As discussed in the previous section, a detailed understanding of the this compound biosynthetic pathway through genomic and metabolomic studies can enable targeted genetic modifications to enhance its production. This could involve overexpressing key biosynthetic genes, deleting competing pathways, or engineering regulatory elements.
Total Synthesis: The complete chemical synthesis of this compound, while challenging due to its complex structure, would provide a reliable and scalable source of the compound, independent of fermentation. Successful total syntheses of other complex natural products have paved the way for such endeavors.
Semisynthesis: This approach involves chemically modifying a more readily available natural product precursor to generate this compound.
The table below summarizes these strategies.
| Strategy | Description | Potential Impact |
| Fermentation Optimization | Modifying culture conditions to maximize production. | Incremental to significant yield improvement. |
| Strain Improvement | Generating and selecting higher-producing microbial strains. | Significant and stable yield enhancement. |
| Metabolic Engineering | Targeted genetic modification of the producer organism. | High potential for substantial and rational yield increases. |
| Total Synthesis | Complete chemical synthesis of the molecule in the laboratory. | Provides a scalable and consistent supply, enabling extensive research. |
| Semisynthesis | Chemical modification of a related, more abundant natural product. | Can be a more efficient route if a suitable precursor is available. |
Potential Application as Tools for Elucidating Novel Biological Pathways
Bioactive natural products have historically served as invaluable tools for dissecting complex biological processes. The unique chemical structure and potent biological activity of this compound suggest that it could be a powerful probe for elucidating novel biological pathways.
By identifying the specific molecular target(s) of this compound, researchers can gain insights into the function of these proteins and their roles in cellular signaling and disease. If this compound is found to inhibit a previously uncharacterized protein or pathway, it could open up new avenues of biological research.
Furthermore, studying the cellular responses to this compound treatment using systems biology approaches, such as transcriptomics and proteomics, can reveal downstream effects and uncover previously unknown connections between different biological pathways. The use of structurally related spirotetronate polyketides has already proven valuable in exploring new biological avenues, indicating a similar potential for this compound.
Q & A
What methodological frameworks are recommended for formulating hypothesis-driven research questions on Saccharocarcin A’s mechanism of action?
Answer:
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define variables (e.g., bacterial strains treated with this compound vs. controls). Pair this with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of hypotheses. For example, studies investigating its antibiotic resistance-modulating effects should specify bacterial models, dose ranges, and comparator antibiotics .
How should researchers address contradictory findings in this compound’s cytotoxicity profiles across different cancer cell lines?
Answer:
Conduct comparative dose-response assays under standardized conditions (e.g., identical incubation times, serum-free media) to isolate compound-specific effects. Use meta-analysis to assess confounding variables (e.g., cell line genetic variability, assay protocols) from existing data. Transparently report raw data and statistical power calculations to enable cross-study validation .
What experimental strategies optimize the reproducibility of this compound’s isolation and purification protocols?
Answer:
- Document chromatographic parameters (e.g., HPLC gradients, column batch numbers) in supplementary materials.
- Validate purity via orthogonal methods (e.g., NMR, HRMS, and HPLC-DAD).
- Reference Beilstein Journal guidelines for detailed experimental reporting, including batch-specific yields and solvent trace analysis .
How can researchers design robust assays to differentiate this compound’s direct antimicrobial activity from adjuvant effects?
Answer:
Implement fractional inhibitory concentration (FIC) index assays paired with time-kill curve analyses. Include synergy controls (e.g., β-lactamase inhibitors) and quantify ATP levels to distinguish bactericidal vs. metabolic disruption effects. Use blinded replicate experiments to minimize bias .
What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
Answer:
Combine 2D-NMR (HSQC, HMBC) with X-ray crystallography for absolute configuration determination. For minor derivatives, employ LC-MS/MS molecular networking to infer structural relationships. Cross-validate findings with synthetic analogs, adhering to ACS Style Guide standards for spectral data presentation .
How should conflicting data on this compound’s stability under physiological conditions be systematically evaluated?
Answer:
Design accelerated stability studies (pH/temperature gradients) with LC-MS monitoring. Compare degradation products across biorelevant media (e.g., simulated gastric fluid vs. plasma). Use multivariate analysis to identify critical degradation pathways and validate via in vitro pharmacokinetic models .
What criteria should guide the selection of in vivo models for this compound’s anti-inflammatory efficacy testing?
Answer:
Prioritize models with translational relevance to human pathophysiology (e.g., murine colitis models over carrageenan-induced edema). Include positive/negative controls (e.g., dexamethasone, vehicle) and measure cytokine profiles (IL-6, TNF-α) via multiplex assays. Justify model choice using systematic review evidence from related natural products .
How can researchers mitigate batch-to-batch variability in this compound production during scale-up?
Answer:
Implement quality-by-design (QbD) principles during fermentation optimization. Monitor critical process parameters (CPPs) like aeration rates and precursor feeding. Use Design of Experiments (DoE) to identify robust operating ranges. Publish full fermentation datasets in machine-readable formats to enable meta-analyses .
What statistical approaches are essential for validating this compound’s dose-dependent transcriptional regulation in omics studies?
Answer:
Apply false discovery rate (FDR) correction to RNA-seq data and validate hits via qRT-PCR. Use pathway enrichment analysis (e.g., DAVID, KEGG) to contextualize findings. Adhere to MIAME standards for microarray data reporting and deposit raw data in public repositories (e.g., GEO) .
How should interdisciplinary teams structure collaborative workflows for this compound’s drug development pipeline?
Answer:
Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for shared datasets. Use version-controlled electronic lab notebooks (e.g., Benchling) and establish cross-disciplinary review panels to align synthetic chemistry, pharmacology, and computational modeling efforts. Reference Ten Simple Rules for Good Research Practice for governance frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
